TSU-68, also known as TSU-68, is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (RTKI). [, ] It plays a significant role in scientific research as a valuable tool for studying angiogenesis, tumor growth, and potential therapeutic targets for various cancers. [, , , , , , ]
Orantinib is an oral multi-kinase inhibitor primarily developed for the treatment of various cancers. It has shown promise in targeting fibroblast growth factor receptors and other kinases, making it a significant candidate in oncological pharmacotherapy. The compound is classified as a small molecule inhibitor and is part of the indole-based chemical family, which is known for its diverse biological activities.
Orantinib was initially synthesized as part of a broader effort to develop new therapeutic agents targeting specific kinases involved in tumor growth and metastasis. It falls under the category of tyrosine kinase inhibitors, which are crucial in cancer treatment due to their role in signaling pathways that regulate cell division and survival. The compound's chemical identity can be found in various databases, including the ChEBI database, where it is cataloged under the identifier CHEBI:91088 .
The synthesis of Orantinib involves several key steps that utilize well-established organic chemistry techniques.
For instance, one synthetic pathway employs ceric ammonium nitrate for selective oxidation, followed by coupling with N,N-diethylethylenediamine and subsequent reduction using sodium borohydride . The use of ethanol as a solvent has been noted to improve yields significantly during these synthetic processes.
The molecular structure of Orantinib can be represented by its chemical formula and structural formula. It typically features an indole core fused with other functional groups that enhance its biological activity.
The structure includes a complex arrangement that allows for interactions with target proteins, particularly kinases involved in cancer progression.
Orantinib undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Orantinib functions primarily by inhibiting specific kinases involved in signaling pathways that promote cancer cell proliferation and survival:
Data from mechanistic studies indicate that Orantinib exhibits a dose-dependent inhibition profile against its target kinases .
Orantinib possesses several notable physical and chemical properties that influence its behavior both in vitro and in vivo:
Relevant analyses include high-performance liquid chromatography (HPLC) to assess purity and stability over time.
Orantinib is primarily explored for its potential applications in cancer therapy:
Orantinib (SU6668, TSU-68) is a multi-targeted tyrosine kinase inhibitor that competitively blocks ATP-binding sites on vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1). Its inhibition constants (Ki) vary significantly across targets: PDGFRβ (8 nM), FGFR1 (1.2 µM), and VEGFR2 (2.1 µM) [1] [6]. This competitive inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades. For example, Orantinib suppresses VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.34 µM [6].
Structural Basis of Receptor BindingThe indolin-2-one core of Orantinib forms critical interactions with kinase domains:
Table 1: Kinase Selectivity Profile of Orantinib
Target Kinase | Ki (nM) | Cellular IC50 |
---|---|---|
PDGFRβ | 8 | Not reported |
VEGFR2 | 2,100 | 0.34 µM (HUVECs) |
FGFR1 | 1,200 | 9.6 µM (HUVECs) |
c-Kit | Not reported | 0.29 µM (MO7E cells) |
Downstream Effects on VEGF-Mediated SignalingOrantinib disrupts VEGF-driven endothelial cell proliferation by blocking VEGFR2-activated ERK1/2 phosphorylation. In preclinical models, this reduces microvessel density in tumors (e.g., 75 mg/kg Orantinib inhibits angiogenesis in C6 glioma xenografts) [1] [7]. The compound also diminishes vascular permeability and plasma volume in HT29 colon carcinoma xenografts, impairing tumor perfusion [6].
Modulation of Tumor Microenvironment
Fibroblast Growth Factor-Dependent RemodelingOrantinib impedes FGF19-activated FGFR4 in HCC, a pathway implicated in bile acid metabolism and hepatocyte proliferation. This suppresses FGF19-amplified tumor growth and metastatic spread [7] [10].
Oncogenic Kinase Inhibition in Hematologic MalignanciesIn acute myeloid leukemia (AML) models, Orantinib inhibits c-Kit tyrosine autophosphorylation (IC50: 0.1–1 µM) and ERK1/2 phosphorylation. This induces apoptosis in MO7E cells and overcomes stem cell factor (SCF)-driven proliferation [6] [7].
Bacterial Cystathionine γ-Lyase (bCSE) InhibitionOrantinib’s 6-bromoindole scaffold shares structural homology with NL-series bCSE inhibitors (e.g., NL2). It suppresses H2S production in Staphylococcus aureus and Pseudomonas aeruginosa, sensitizing these pathogens to antibiotics [5] [8]. By inhibiting bCSE (IC50: mid-µM range), Orantinib disrupts bacterial antioxidant defenses and biofilm formation, though its selectivity versus human CSE remains unquantified [5] [8].
Table 2: Non-Angiogenic Targets of Orantinib
Target | Biological Context | Functional Consequence |
---|---|---|
c-Kit/ERK1/2 | Myeloid leukemia | Apoptosis induction |
FGF19/FGFR4 | Hepatocellular carcinoma | Suppressed tumor proliferation |
Bacterial CSE (indirect) | S. aureus, P. aeruginosa | Antibiotic potentiation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5